GS-5829, also known as Alobresib, is a potent inhibitor of bromodomain and extraterminal domain proteins. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. It targets chronic lymphocytic leukemia cells and their supportive microenvironment, indicating its role in cancer treatment strategies. The development of GS-5829 is part of a broader effort to exploit the biological functions of bromodomain proteins, which are involved in the regulation of gene transcription through their interaction with acetylated lysine residues on histones and other proteins .
GS-5829 was developed as part of research into small molecule inhibitors targeting bromodomain and extraterminal domain proteins. The compound's discovery involved systematic structure-based drug design aimed at enhancing potency and metabolic stability . Clinical trials have evaluated its safety and efficacy, particularly in combination therapies for various cancers, including metastatic castration-resistant prostate cancer .
GS-5829 falls under the category of small molecule inhibitors specifically targeting bromodomain and extraterminal domain proteins. These proteins play critical roles in chromatin dynamics and transcriptional regulation, making them significant targets for therapeutic intervention in cancer and other diseases associated with dysregulated gene expression .
The synthesis of GS-5829 involves several key steps that utilize advanced organic chemistry techniques. The initial approach focuses on the creation of a 3,5-dimethylisoxazole aryl-benzimidazole scaffold, which is known for its favorable pharmacokinetic properties.
The synthetic route has been optimized to enhance yield and reduce by-products, making it suitable for scale-up in clinical settings.
GS-5829 features a complex molecular structure characterized by a 3,5-dimethylisoxazole core linked to an aryl-benzimidazole moiety. This configuration is crucial for its binding affinity to bromodomains.
The structural analysis has confirmed that the compound fits well within the binding pocket of bromodomains, facilitating effective inhibition.
GS-5829 undergoes specific interactions with bromodomain proteins that are critical for its mechanism of action. The primary reaction involves the binding to acetylated lysine residues on histones.
Studies have shown that GS-5829 effectively inhibits the proliferation of cancer cells by modulating these interactions .
GS-5829 operates primarily by displacing positive transcriptional elongation factor b from its interaction with acetylated chromatin. This action leads to a reduction in transcriptional activity associated with oncogenes.
Relevant analyses have confirmed that these properties are conducive to its use in biological assays and therapeutic applications .
GS-5829 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit bromodomain proteins makes it a candidate for treating various malignancies, including:
The compound's role as a research tool also extends to studies investigating the broader implications of bromodomain inhibition on gene expression and cellular signaling pathways .
Domain ArchitectureBET proteins (BRD2, BRD3, BRD4, BRDT) share conserved structural elements:
Functional ClassificationBET proteins belong to Group V of the 61 human bromodomains. Their roles include:
Table 1: Functional Roles of BET Proteins
Protein | Key Functions | Disease Associations |
---|---|---|
BRD2 | Cell-cycle progression (E2F1/2 activation), insulin signaling | Metabolic disorders, cancer |
BRD3 | Erythroid differentiation (GATA1 interaction), megakaryocyte development | Osteoarthritis, hematologic cancers |
BRD4 | Transcriptional elongation (P-TEFb recruitment), DNA repair, super-enhancer assembly | NUT carcinoma, prostate cancer, AML |
BRDT | Spermatogenesis, chromatin compaction in testes | Reproductive disorders |
Transcriptional DysregulationBET inhibitors displace BET proteins from acetylated chromatin, disrupting:
Synergistic Pathways
Key Mechanisms
Table 2: BET Inhibitors in Clinical Development
Inhibitor | Key Targets | Therapeutic Applications | Development Phase |
---|---|---|---|
GS-5829 | BD1/BD2 of all BETs | Prostate cancer, CLL, ER+ breast cancer | Phase 1/2 (Discontinued) |
JQ1 | Pan-BET | NUT carcinoma, AML | Phase 1 |
I-BET762 | Pan-BET | Hematologic malignancies | Phase 1 |
ABBV-744 | BD2-selective | Solid tumors, AML | Phase 1 |
Chemistry and Pharmacokinetics
Preclinical Efficacy
Clinical Translation
Pharmacological Class
Table 3: GS-5829 Properties
Property | Detail |
---|---|
IUPAC Name | 4-(2-cyclopropyl-5-methyl-1H-imidazol-4-yl)-N-[(1S)-2,2,2-trifluoro-1-phenylethyl]pyrimidin-2-amine |
Molecular Weight | 437.49 g/mol |
Solubility | ≥27.5 mg/mL in DMSO |
Primary Targets | BD1/BD2 of BRD2, BRD3, BRD4, BRDT |
Mechanism | Competitive acetyl-lysine mimetic |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3